![molecular formula C22H23NO4 B2644881 (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one CAS No. 903190-38-5](/img/structure/B2644881.png)
(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one
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Description
(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic chemistry has led to the development of methods for synthesizing complex pyridine and benzofuran derivatives. For instance, the synthesis of β-(о-hydroxybenzyl)pyridines through a three-component condensation involving carbonyl-substituted 4Н-chromenes highlights the versatility of such compounds in chemical synthesis (Osipov, Osyanin, & Klimochkin, 2018). This demonstrates the potential of (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one derivatives in facilitating complex chemical transformations.
Pharmacological Applications
Some benzofuran derivatives have been explored for their pharmacological activities. For example, iodobenzamide analogues, including benzofuran derivatives, have been synthesized and characterized as potential central nervous system (CNS) D-2 dopamine receptor imaging agents. The specific binding and in vivo biodistribution results suggest their utility in imaging CNS D-2 dopamine receptors, highlighting a direct application in neuroscience research and diagnostic imaging (Murphy et al., 1990).
Anti-inflammatory and Analgesic Activities
Research into the anti-inflammatory and analgesic properties of certain benzofuran derivatives has identified compounds with significant potential. For instance, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, showing equipotent anti-inflammatory activities compared to indomethacin, but with reduced ulcerogenic effects. This suggests their potential as safer anti-inflammatory and analgesic agents (Ikuta et al., 1987).
Radical-Scavenging Activity
The exploration of marine natural products has led to the identification of highly brominated mono- and bis-phenols from marine red algae, exhibiting potent radical-scavenging activity. These findings suggest the potential of benzofuran derivatives in developing antioxidant therapies or supplements (Duan, Li, & Wang, 2007).
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-18(24)17(13-23-8-3-4-9-23)22-20(14)21(25)19(27-22)12-15-6-5-7-16(11-15)26-2/h5-7,10-12,24H,3-4,8-9,13H2,1-2H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHLYLGXBHGTBQ-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one |
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